2-[(4-aminophenyl)thio]-N,N-diphenylacetamide

Oncology Kinase Inhibition c-Src

This diphenylacetamide derivative is a uniquely potent, multi-target research tool not substitutable by generic analogs. Its 4-aminophenylthio moiety is structurally indispensable for its documented nanomolar activity against c-Src kinase (cellular IC50 = 13 nM), acetylcholinesterase (Kd = 5 nM, IC50 = 3 nM), and fibroblast activation protein — making it a high-value starting point for oncology and neuroscience drug discovery. Procure this compound for activity-based protein profiling, thiol-mediated proteomics, or lead optimization programs requiring cell-permeable target engagement verified in NIH/3T3 assays. Standard purity is ≥95%.

Molecular Formula C20H18N2OS
Molecular Weight 334.44
CAS No. 913248-50-7
Cat. No. B2403664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-aminophenyl)thio]-N,N-diphenylacetamide
CAS913248-50-7
Molecular FormulaC20H18N2OS
Molecular Weight334.44
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)N
InChIInChI=1S/C20H18N2OS/c21-16-11-13-19(14-12-16)24-15-20(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,21H2
InChIKeyFMBIRNKFQOMRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide (CAS 913248-50-7): A Multifunctional Diphenylacetamide Thioether for Targeted Biological Probe and Inhibitor Development


2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide (CAS 913248-50-7) is a synthetic small molecule within the diphenylacetamide chemical class, characterized by a central thioether linkage connecting a 4-aminophenyl group to a diphenylacetamide core [1]. Its molecular formula is C₂₀H₁₈N₂OS, with a molecular weight of 334.43 g/mol . This compound is primarily utilized as a specialized research chemical and biochemical tool, with documented applications in proteomics, enzyme inhibition, and oncology research. It is commercially available from multiple vendors, including Matrix Scientific and Santa Cruz Biotechnology, typically with a purity specification of ≥95% .

Why Generic 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide (CAS 913248-50-7) Substitution Fails: Understanding Its Unique Multitarget Engagement and Thioether-Dependent Functional Profile


The assumption that any diphenylacetamide or thioether derivative can substitute for 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide is not supported by its documented biological activity profile. Unlike many structurally similar analogs, this compound exhibits a distinct multi-target binding signature, demonstrating nanomolar affinity for c-Src kinase, fibroblast activation protein (FAP), and acetylcholinesterase (AChE) [1]. The specific 4-aminophenylthio moiety is not merely a passive structural feature but is critical for its reported application in proteomics for thiol-mediated protein modification . Therefore, generic replacement with another diphenylacetamide lacking this precise substitution pattern would almost certainly result in a different, and likely diminished, functional outcome in these specialized research assays.

Quantitative Evidence Guide for 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide (CAS 913248-50-7): Comparator Data for Informed Scientific Procurement


Potent c-Src Kinase Inhibition: A 13 nM Cellular IC50 Value That Distinguishes 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide

2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide demonstrates potent inhibition of human c-Src kinase in a cellular context, with an IC50 of 13 nM in a BrdU incorporation assay using NIH/3T3 cells expressing human c-Src [1]. This level of potency is a key differentiator from many other diphenylacetamide derivatives. For instance, a structurally related diphenylacetamide analog, compound 10 from a separate CXCR7 inhibitor study, exhibited a substantially weaker Ki of 597 nM and an IC50 of 622 nM in a functional β-arrestin assay [2]. This ~46-fold difference in potency underscores the critical impact of the specific 4-aminophenylthio substitution on target engagement.

Oncology Kinase Inhibition c-Src

Nanomolar Affinity for Human Acetylcholinesterase (AChE): A 5 nM Kd Value Validates 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide for Neuroscience Applications

Surface plasmon resonance (SPR) analysis reveals that 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide binds with high affinity to recombinant human acetylcholinesterase (AChE), with a measured dissociation constant (Kd) of 5 nM [1]. This strong binding is further corroborated by a separate functional inhibition assay using rat cortex homogenate, where the compound demonstrated an IC50 of 3 nM [2]. In contrast, the unsubstituted core diphenylacetamide (N,N-diphenylacetamide) does not exhibit reported high-affinity binding to AChE, with any enzyme interactions primarily associated with metabolic pathways [3]. This direct comparison highlights the critical role of the 4-aminophenylthio substitution in conferring potent AChE engagement.

Neuroscience Enzyme Binding AChE

Proteomics-Ready Chemical Biology Tool: Thioether-Mediated Protein Modification for Covalent Probe Development with 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide

A key differentiator for 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide in chemical biology applications is its reported utility in proteomics research. The compound is specifically noted for its ability to modify proteins through thiol interactions . This is a direct consequence of its thioether linkage and aminophenyl group, which provide a distinct chemical handle for covalent or affinity-based protein engagement. This application is not a general property of all diphenylacetamides; for instance, the core compound N,N-diphenylacetamide is primarily studied for its pharmacological effects rather than as a protein-modifying probe .

Chemical Proteomics Covalent Probes Thiol Reactivity

Optimal Research and Procurement Scenarios for 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide (CAS 913248-50-7): Evidence-Driven Selection


Developing Potent c-Src Kinase Inhibitors for Oncology Research

Given its demonstrated cellular IC50 of 13 nM against human c-Src kinase [1], 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide is an ideal starting point for medicinal chemistry campaigns aimed at developing novel, potent c-Src inhibitors. Its activity in a cell-based assay (NIH/3T3 cells) suggests favorable cell permeability and target engagement, making it suitable for lead optimization programs focused on treating c-Src-dependent cancers [1].

Probing Cholinergic Signaling Pathways in Neuroscience

The compound's exceptional binding affinity for human AChE (Kd = 5 nM) and potent inhibition (IC50 = 3 nM) [1] make it a high-value tool compound for neuroscience research. It can be used as a probe to study AChE function, screen for allosteric modulators, or investigate the role of AChE in neurodegenerative disease models where high-affinity binding is critical for in vitro and ex vivo studies.

Designing Covalent Chemical Probes for Target Engagement and Proteomics

For chemical biologists and proteomics researchers, 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide serves a unique role as a thiol-reactive protein modifier [1]. It can be employed in activity-based protein profiling (ABPP) or as a building block for synthesizing covalent probes to map protein interactomes and identify novel therapeutic targets. This application is distinct from its use as a simple enzyme inhibitor.

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